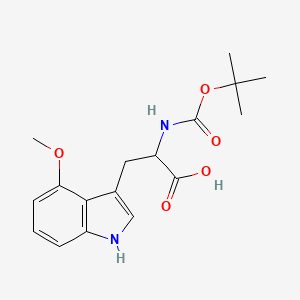

Boc-4-methoxy-DL-tryptophan

Description

Contextualization of Substituted Indole (B1671886) Amino Acid Derivatives in Organic Synthesis

Indole-containing amino acids, with tryptophan being the most prominent naturally occurring example, are crucial components of proteins and serve as precursors to a wide array of bioactive compounds. chemijournal.comwikipedia.org The indole nucleus itself is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. chemijournal.comdergipark.org.tr The substitution of the indole ring allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity and metabolic stability. dergipark.org.traip.org

In organic synthesis, the indole ring can undergo various reactions, primarily electrophilic substitution at the C3 position. wikipedia.org The introduction of substituents at different positions on the indole ring can direct further chemical modifications and is a key strategy for creating diverse molecular architectures. dergipark.org.tr These substituted derivatives are instrumental in constructing novel peptides, natural product analogs, and therapeutic agents. acs.org

Historical Development and Emerging Significance of 4-Substituted Tryptophan Analogues

Historically, much of the focus on tryptophan derivatives was on substitutions at the 5, 6, and 7-positions of the indole ring. However, the synthesis and study of 4-substituted tryptophan analogues have gained increasing attention. This shift is partly due to the discovery of natural products containing this specific substitution pattern and the unique biological properties they exhibit. acs.org For instance, certain 4-substituted tryptophans are precursors to complex molecules with potential anticancer, antibiotic, and immunosuppressant activities. acs.org

The development of new synthetic methodologies, including enzymatic and chemical approaches, has made these once hard-to-access compounds more readily available for research. acs.orgnih.govrsc.org The ability to incorporate 4-substituted tryptophans, such as 4-methoxytryptophan, into peptides has opened up new avenues for studying protein structure and function, as well as for developing novel peptide-based therapeutics. rsc.orgacs.org The 4-methoxy substitution, in particular, has been identified as a crucial element for the biological activity of certain natural products. rsc.org

Rationale and Scope of Academic Inquiry into Boc-4-methoxy-DL-tryptophan

The academic interest in this compound stems from the combined utility of its constituent parts. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids. vaia.com Its key advantage lies in its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com This allows for the selective unmasking of the amino group for subsequent reactions, a critical step in peptide synthesis. vaia.com

The 4-methoxy group on the indole ring serves multiple purposes. It can influence the conformation and binding properties of peptides and other molecules into which it is incorporated. rsc.org Furthermore, the methoxy (B1213986) group can be a handle for further chemical transformations, or it can be a key pharmacophoric feature responsible for biological activity. mdpi.com The DL-racemic nature of the compound indicates that it is a mixture of both D and L stereoisomers, providing a starting point for either racemic syntheses or for separation into the individual enantiomers for stereospecific applications.

The scope of research involving this compound primarily encompasses its use as a building block in the synthesis of:

Peptides and Peptidomimetics: Incorporation into peptide chains to study structure-activity relationships or to develop new therapeutic peptides. nih.gov

Natural Product Analogues: Synthesis of derivatives of biologically active natural products containing a 4-methoxytryptophan moiety. rsc.org

Novel Heterocyclic Compounds: Utilization as a starting material for the construction of more complex indole-based heterocyclic systems.

Key Research Areas and Methodological Frameworks Pertaining to the Compound

The primary research area for this compound is peptide synthesis , particularly solid-phase peptide synthesis (SPPS). nih.gov In this context, the Boc-protected amino acid is coupled to a growing peptide chain immobilized on a solid support. The Boc group is then removed to allow for the addition of the next amino acid in the sequence.

Another significant area is medicinal chemistry , where the compound is used to synthesize novel molecules with potential therapeutic applications. This involves exploring how the 4-methoxy substituent affects the biological target engagement of the final compound. nih.govnih.gov

Methodological frameworks commonly employed in the study and application of this compound include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is essential for purifying the compound and for analyzing the purity of the peptides and other molecules synthesized from it. nih.govnih.gov

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and identity of the compound and its derivatives.

Synthetic Organic Chemistry: A wide range of organic reactions are used to incorporate the this compound unit into larger molecules and to further modify it. rsc.orgnih.gov

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| 4-Methoxy-L-tryptophan | C12H14N2O3 | 234.25 nih.gov | - | - |

| Boc-5-hydroxy-DL-tryptophan | C16H20N2O5 | 320.34 nih.gov | - | - |

| 5-Methoxy-DL-tryptophan | C12H14N2O3 | 234.25 sigmaaldrich.com | Crystalline sigmaaldrich.com | 258-261 (dec.) sigmaaldrich.com |

| Boc-D-Trp-OH | C16H20N2O4 | 304.34 peptide.com | - | - |

| (R)-Boc-4-methoxy-β-Phe-OH | C15H21NO5 | 295.33 sigmaaldrich.com | - | - |

Properties

Molecular Formula |

C17H22N2O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-(4-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-11-6-5-7-13(23-4)14(10)11/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

InChI Key |

MTTOJDZYLNZGLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Boc 4 Methoxy Dl Tryptophan

Retrosynthetic Analysis and Strategic Disconnections for Boc-4-methoxy-DL-tryptophan

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of convergent and linear synthetic strategies. The target molecule can be deconstructed into the 4-methoxyindole (B31235) core and a suitable protected DL-alanine equivalent.

Primary Disconnections:

C3-Cα Bond Disconnection: This is the most logical and common disconnection, breaking the bond between the indole (B1671886) C3 position and the α-carbon of the amino acid side chain. This leads to a 4-methoxyindole synthon and a protected dehydroalanine (B155165) or a related electrophilic alanine (B10760859) precursor.

Indole Ring Formation: A deeper disconnection involves the formation of the indole ring itself. This can be achieved through various classical indole syntheses, such as the Fischer, Bischler, or Larock methods, starting from appropriately substituted anilines and carbonyl compounds or alkynes.

Protecting Group Manipulation: The tert-butyloxycarbonyl (Boc) group on the amino function represents a final-stage or near-final-stage addition, highlighting the importance of protecting group strategies throughout the synthesis.

A convergent strategy, where the 4-methoxyindole core and the side chain are synthesized separately and then coupled, is often favored to maximize efficiency. caltech.edu

Approaches for the Regioselective Synthesis of 4-Methoxyindole Derivatives

The regioselective construction of the 4-methoxyindole scaffold is a critical aspect of the total synthesis of this compound. Several modern and classical synthetic methods can be employed to achieve this.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted indoles. The Larock heteroannulation, a palladium-catalyzed coupling of a substituted o-iodoaniline with an internal alkyne, is a particularly effective method for the regiospecific synthesis of ring-A substituted indoles like 4-methoxyindole. nih.gov The use of a bulky silyl-substituted internal alkyne can enhance the regioselectivity of the annulation process. nih.gov For instance, the coupling of a Boc-protected 2-iodo-3-methoxyaniline (B1590050) with a suitable alkyne followed by deprotection can yield the desired 4-methoxyindole core. nih.gov

Another palladium-catalyzed approach involves the intramolecular Heck coupling of an in-situ-formed enamine from an o-iodoaniline and a carbonyl compound. chim.it This method has been applied to the synthesis of tryptophan derivatives. chim.it

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Larock Heteroannulation | Pd(OAc)₂, PPh₃, Na₂CO₃ | Regiospecific synthesis of substituted indoles from o-haloanilines and alkynes. | nih.gov |

| Intramolecular Heck Coupling | Pd(OAc)₂, DABCO | Forms the indole ring from an o-iodoaniline and a ketone/aldehyde via an enamine intermediate. | chim.it |

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. jst.go.jp For the synthesis of 4-methoxyindole, 3-methoxyphenylhydrazine would be the required starting material. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement to form the indole.

While a cornerstone of indole synthesis, the Fischer method can sometimes lead to mixtures of regioisomers, especially with substituted phenylhydrazines. However, it remains a viable route for the preparation of various indole derivatives.

While the indole nucleus is generally reactive towards electrophiles at the C3 position, direct electrophilic substitution on a pre-formed indole to install a 4-methoxy group is not a common or efficient strategy due to the directing effects of the indole nitrogen. However, electrophilic substitution can be used to introduce other functionalities. For example, the arylation of the indole C2 position can be achieved using palladium catalysis. researchgate.net

Nucleophilic aromatic substitution (SNAr) reactions are typically employed on electron-deficient aromatic rings. While the indole ring is electron-rich, SNAr can be utilized on precursors where the aromatic ring is activated by electron-withdrawing groups. For instance, a nitro group at a position ortho or para to a leaving group can facilitate nucleophilic displacement. This strategy could be envisioned in a multi-step synthesis where a nitro-substituted precursor is used to introduce the methoxy (B1213986) group, followed by reduction of the nitro group and subsequent indole ring formation.

Introduction of the DL-Tryptophan Side Chain: Stereochemical Considerations

Once the 4-methoxyindole core is synthesized, the next crucial step is the introduction of the DL-alanine side chain at the C3 position to form 4-methoxy-DL-tryptophan. This is typically followed by protection of the amino group to yield the final Boc-protected product.

Several methods exist for the alkylation of indoles at the C3 position. A common approach involves the reaction of the indole with a dehydroalanine derivative or a serine-derived electrophile. For the synthesis of DL-tryptophan, a racemic or non-stereoselective version of these reactions would be employed.

One established method is the reaction of indole with 2-thio-5-thiazolidone, which upon hydrolysis yields DL-tryptophan. rsc.org Another approach is the Michael-type condensation between an indole and an acrolein derivative, followed by further transformations to install the amino and carboxylic acid functionalities. jst.go.jp

Enzymatic methods, for instance using tryptophanase, can also be employed to synthesize tryptophan and its analogs from indole, pyruvate, and ammonia. tandfonline.com By using a non-stereoselective variant or a racemic starting material, the DL-mixture can be obtained.

The final step in the synthesis is the protection of the amino group of 4-methoxy-DL-tryptophan with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgnih.gov This protection is crucial for the subsequent use of the amino acid in peptide synthesis, preventing unwanted side reactions of the nucleophilic amino group. peptide.com

| Method | Key Reagents | Description | Stereochemical Outcome | Reference |

| Thiazolidone Method | 2-Thio-5-thiazolidone | Condensation with indole followed by hydrolysis. | DL-Tryptophan | rsc.org |

| Michael Addition | Acrolein derivative | Addition of indole to an electrophilic alkene. | DL-Tryptophan | jst.go.jp |

| Enzymatic Synthesis | Tryptophanase | Condensation of indole, pyruvate, and ammonia. | L- or DL-Tryptophan depending on enzyme/conditions. | tandfonline.com |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protection of the α-amino group. | Preserves existing stereochemistry. | rsc.orgnih.gov |

Strecker Synthesis and Related Amino Acid Formation Methods

The Strecker synthesis is a venerable method for producing amino acids from aldehydes. pearson.com A modern and effective approach for synthesizing optically pure (S)-4-methoxytryptophan utilizes a chiral auxiliary-facilitated Strecker synthesis. rsc.orgrsc.org This strategy has been successfully employed in the total synthesis of complex natural products like Argyrin A, which contains a (S)-4-methoxy-tryptophan residue. rsc.orgnottingham.ac.uk

The process typically begins with a suitable indole derivative, which is converted to the corresponding aldehyde, 2-(4-methoxyindol-3-yl)acetaldehyde. researchgate.net This aldehyde then undergoes a condensation reaction with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. rsc.orgresearchgate.net Subsequent addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) yields a diastereomeric mixture of α-aminonitriles. rsc.org The diastereomers can be separated, and the desired isomer is then hydrolyzed to the α-amino acid. nottingham.ac.uk Initial attempts at direct hydrolysis of the α-aminonitriles with strong acids or bases often lead to decomposition. rsc.org A milder, indirect route involves converting the nitrile to an α-amino amide using reagents like hydrogen peroxide in DMSO, which can then be hydrolyzed to the final amino acid under less harsh conditions. rsc.org

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Aldehyde Formation | Conversion of a 4-methoxyindole derivative to 2-(4-methoxyindol-3-yl)acetaldehyde. | Varies based on starting material. | researchgate.net |

| 2. Chiral Imine Formation | Condensation of the aldehyde with a chiral amine auxiliary. | (S)-α-methylbenzylamine | rsc.orgresearchgate.net |

| 3. Cyanide Addition | Addition to the imine to form α-aminonitriles. | Trimethylsilyl cyanide (TMSCN) | rsc.org |

| 4. Intermediate Conversion (Optional) | Conversion of α-aminonitrile to α-amino amide to avoid harsh hydrolysis. | 30% aq. H₂O₂–DMSO–K₂CO₃ | rsc.org |

| 5. Hydrolysis & Auxiliary Removal | Conversion of the amide (or nitrile) to the carboxylic acid and removal of the chiral auxiliary. | Acidic or basic conditions, followed by hydrogenolysis for benzyl-type auxiliaries. | rsc.orgnottingham.ac.uk |

Alkylation of Glycine (B1666218) Equivalents

Another powerful strategy for asymmetric amino acid synthesis involves the alkylation of chiral glycine equivalents. nih.gov These methods use a glycine molecule where the α-carbon has been rendered nucleophilic and is part of a chiral template, allowing for stereocontrolled alkylation.

One prominent example is the Schöllkopf method, which utilizes a chiral bislactim ether derived from glycine and a chiral auxiliary like (S)-valine. chim.it The bislactim ether can be deprotonated to form a nucleophilic anion, which is then alkylated with a suitable electrophile, such as a 4-methoxy-3-(halomethyl)indole. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired amino acid ester. chim.itnih.gov This approach has been successfully used to prepare 4-methoxy-D-tryptophan ethyl ester. nih.gov

A related methodology employs nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. ehu.esucj.org.ua These complexes act as effective chiral nucleophilic glycine equivalents. ehu.es The alkylation of such a Ni(II) complex with a molecule like 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to proceed with excellent diastereoselectivity, providing a valuable route to aza-tryptophan analogs. ehu.es This method offers convenient reaction conditions and highly controlled stereochemistry. ehu.esucj.org.ua

| Method | Chiral Template | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Schöllkopf Method | Bislactim ether from (S)- or (R)-valine | Deprotonated bislactim ether anion | Well-established, good for various tryptophan analogs. | chim.itnih.govnih.gov |

| Ni(II) Complex Method | Schiff base of glycine and a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) | Chiral Ni(II)-glycinate complex | Excellent diastereoselectivity, convenient conditions. | nih.govehu.esucj.org.ua |

Enantiomeric Resolution Strategies for DL-Racemates

When a synthesis produces a racemic mixture (DL-tryptophan derivative), separation of the enantiomers is required to obtain the individual D- and L-forms. Several strategies exist for this resolution.

One approach is enzymatic kinetic resolution. For instance, the enzyme Penicillin G acylase has been used to achieve high optical purity in the resolution of 4-methoxytryptophan. nih.gov This method relies on the enzyme selectively catalyzing a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. Another chemoenzymatic method involves the l-amino acid oxidase RebO, which can be used in a dynamic stereoinversion process to convert a racemic mixture into a single desired D-enantiomer. acs.org

A more direct analytical and preparative method is chiral High-Performance Liquid Chromatography (HPLC). For the separation of the enantiomers of 4-methoxytryptophan ethyl ester, it was found that first protecting the indole nitrogen with a Boc group to form N(in)-Boc-4-methoxy-DL-tryptophan ethyl ester significantly improved the separation on a chiral column like the (S,S) WHELK-01. nih.govacs.org Thin-layer chromatography (TLC) using chiral stationary phases, such as those based on β-cyclodextrin, can also be used to separate tryptophan enantiomers. uad.ac.id

| Technique | Principle | Example Application | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | Use of Penicillin G acylase for 4-methoxytryptophan. | nih.gov |

| Dynamic Stereoinversion | Enzymatic oxidation of the L-enantiomer to an imine, which is non-stereospecifically reduced back to the DL-amino acid, enriching the D-enantiomer over time. | Use of l-amino acid oxidase RebO on halotryptophans. | acs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of N(in)-Boc-4-methoxy-tryptophan ethyl ester enantiomers on a (S,S) WHELK-01 column. | nih.govacs.org |

Nα-tert-Butoxycarbonyl (Boc) Protecting Group Chemistry

The Nα-tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis and organic chemistry, used to temporarily mask the reactivity of primary and secondary amines. total-synthesis.comorganic-chemistry.org Its widespread use stems from its stability to a wide range of conditions and its clean, acid-labile removal.

Optimal Conditions for Boc-Protection and Yield Maximization

The introduction of the Boc group onto the α-nitrogen of an amino acid like 4-methoxy-DL-tryptophan is typically a straightforward and high-yielding reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is generally performed by treating the amino acid with Boc₂O in the presence of a base. total-synthesis.com Conditions can be aqueous, using bases like sodium hydroxide (B78521) (NaOH), or anhydrous, using organic bases such as triethylamine (B128534) (TEA) in a suitable solvent. total-synthesis.com

To maximize yield, the stoichiometry of the base and Boc₂O is carefully controlled. A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective and efficient. organic-chemistry.org For more complex substrates or to accelerate the reaction, catalysts like iodine or perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) can be employed under mild, often solvent-free conditions. organic-chemistry.org

| Reagent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH | Water/Dioxane | Standard conditions for amino acids. | total-synthesis.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Common anhydrous conditions. | total-synthesis.com |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water | High chemoselectivity, environmentally friendly. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Efficient, ambient temperature. | organic-chemistry.org |

Orthogonality with Other Protecting Groups for Multifunctional Synthesis

A key advantage of the Boc group is its orthogonality with other common amine protecting groups, which is crucial for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS). total-synthesis.compeptide.com Orthogonality means that one protecting group can be removed under conditions that leave another intact. organic-chemistry.org

The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). peptide.com This makes it orthogonal to:

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile, removed by piperidine. total-synthesis.com

Cbz (Benzyloxycarbonyl): This group is removed by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.comnih.gov

Alloc (Allyloxycarbonyl): This group is cleaved using palladium(0) catalysis. total-synthesis.comug.edu.pl

This orthogonality allows for selective deprotection at different stages of a synthesis. For example, in Fmoc-based SPPS, the acid-labile Boc group can be used to protect the side chains of amino acids like tryptophan (Trp(Boc)), while the Fmoc group is used for temporary Nα-protection. peptide.commerckmillipore.com The N(in)-Boc group on tryptophan is particularly useful as it prevents side reactions, such as alkylation or sulfonation, during the final acid-mediated cleavage of the peptide from the resin. ug.edu.plmerckmillipore.com

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenation, Pd(0) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenation |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Stable to acid and base |

Mechanisms and Kinetics of Boc-Deprotection in Acidic Media

The removal of the Boc group proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). total-synthesis.com This protonation facilitates the fragmentation of the protecting group, leading to the formation of the free amine, carbon dioxide, and a stabilized tertiary carbocation (the tert-butyl cation). total-synthesis.com This cation subsequently deprotonates to form gaseous isobutene. total-synthesis.com

Mechanism:

Protonation of the carbamate carbonyl oxygen by an acid (e.g., TFA, HCl).

Fragmentation to release the free amine and a carbamic acid intermediate. The tert-butyl group leaves as a stable tert-butyl cation.

The carbamic acid intermediate decarboxylates to release CO₂.

The tert-butyl cation is neutralized, typically by losing a proton to form isobutene.

A significant challenge during Boc deprotection is the reactivity of the intermediate tert-butyl cation. peptide.com This electrophilic species can cause unwanted side reactions by alkylating nucleophilic residues in the substrate, particularly the indole ring of tryptophan or the sulfur atom of methionine. total-synthesis.com To prevent this, "scavengers" such as anisole, thioanisole (B89551), or dithiothreitol (B142953) (DTT) are added to the cleavage cocktail to trap the tert-butyl cation. total-synthesis.compeptide.com

Kinetic studies of Boc deprotection have revealed important details. The rate of cleavage using acids like HCl has been shown to exhibit a second-order dependence on the acid concentration. researchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. researchgate.net In contrast, deprotection with TFA can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration, requiring a large excess of the acid for a reasonable reaction rate. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Mechanism | Acid-catalyzed fragmentation via a protonated intermediate. | total-synthesis.com |

| Byproducts | CO₂, isobutene, tert-butyl cation (intermediate). | total-synthesis.com |

| Common Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane. | peptide.comresearchgate.net |

| Side Reactions | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation. | total-synthesis.compeptide.com |

| Preventative Measures | Addition of scavengers (e.g., anisole, thioanisole) to trap cations. | total-synthesis.com |

| Kinetics (with HCl) | Second-order dependence on acid concentration. | researchgate.net |

Chemical Modifications and Functionalization of this compound

The multifaceted reactivity of this compound allows for a variety of chemical modifications. These transformations are essential for incorporating this non-canonical amino acid into peptides, synthesizing natural product analogs, and creating novel bioactive compounds. The primary sites for functionalization include the carboxylic acid, the indole nitrogen (N1), the 4-methoxyl group, and the indole ring.

Derivatization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime target for derivatization, most commonly through esterification and amidation reactions. These modifications are fundamental for peptide synthesis and for modulating the molecule's physicochemical properties.

Esterification:

Esterification of the carboxylic acid is a common strategy, often employed to protect the C-terminus during peptide synthesis or to create prodrugs. Standard esterification methods can be utilized, such as reaction with an alcohol under acidic conditions or through the use of coupling agents. For instance, the formation of methyl or ethyl esters can be achieved by reacting this compound with the corresponding alcohol in the presence of a catalyst like thionyl chloride or by using methods like the Fischer esterification. The synthesis of 4-methoxytryptophan ethyl ester has been documented as a precursor in the synthesis of complex indole alkaloids. rsc.org

Amidation:

Amidation, the formation of an amide bond, is a cornerstone of peptide chemistry. The carboxylic acid of this compound can be coupled with a primary or secondary amine using a variety of activating agents and coupling reagents. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. academicjournals.org More modern and efficient methods may involve the in situ generation of activating species, such as chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can facilitate the amidation of various carboxylic acids, including protected amino acids, with primary and secondary amines at room temperature in good to excellent yields. acs.org The synthesis of diastereomeric amides from amino acid methyl esters and chiral reagents has been used for enantiomeric separation via HPLC. academicjournals.org

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., H₂SO₄, SOCl₂) | Alkyl ester | C-terminus protection, Prodrug synthesis |

| Amidation | Amine (R-NH₂), Coupling agents (e.g., DCC, EDC, HOBt) | Amide | Peptide bond formation, Bioactive compound synthesis |

Modifications of the Indole Nitrogen (N1)

The indole nitrogen (N1) of tryptophan and its derivatives can be a site for substitution, although it is generally less nucleophilic than the α-amino group. In the context of this compound, the α-amino group is already protected, facilitating selective reactions at the N1 position.

Modification at the N1 position can be used to introduce directing groups for subsequent C-H activation reactions or to synthesize N-alkylated tryptophan derivatives. For example, the indole nitrogen can be protected with groups other than Boc, such as a 2-pyridyl group, which can then direct transition metal-catalyzed C-H activation to specific positions on the indole ring. chim.it While direct N-alkylation can sometimes be challenging, enzymatic approaches have shown promise. For instance, dimethylallyltryptophan synthase has been shown to catalyze the normal prenylation of N1 on 4-substituted tryptophans. nih.govnih.gov It's important to note that certain reactions, such as ring expansion methodologies to form quinolines, may not proceed if the indole nitrogen is protected with a Boc group. d-nb.info

| Modification | Reagents/Method | Purpose | Example |

| N-Alkylation | Alkyl halide, Base | Synthesis of N-alkylated derivatives | Introduction of a methyl group. chim.it |

| N-Prenylation | Dimethylallyl diphosphate, Dimethylallyltryptophan synthase | Enzymatic modification | Formation of N1-prenylated tryptophan derivatives. nih.govnih.gov |

| Directing Group Installation | 2-halopyridine, Base | Directing C-H activation | Introduction of a 2-pyridyl group. chim.it |

Elaboration of the 4-Methoxyl Group

The 4-methoxyl group on the indole ring offers a handle for further chemical manipulation, primarily through demethylation to the corresponding 4-hydroxy derivative. This transformation is significant as it can unmask a potentially important functional group for biological activity or for subsequent derivatization.

Demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a classic and effective choice for cleaving aryl methyl ethers. Other reagents, such as hydrobromic acid (HBr) or certain Lewis acids, can also be employed. The resulting 4-hydroxy-DL-tryptophan derivative can then be used in further synthetic steps or for biological evaluation. The synthesis of Boc-4-hydroxy-DL-tryptophan is a known transformation. nih.gov

| Reaction | Reagents | Product | Significance |

| Demethylation | Boron tribromide (BBr₃), Hydrobromic acid (HBr) | Boc-4-hydroxy-DL-tryptophan | Unmasking a phenolic hydroxyl group, Access to new derivatives |

Selective Reactions on the Indole Ring System

The indole ring of tryptophan is susceptible to electrophilic substitution, and the presence of the 4-methoxyl group, an electron-donating group, influences the regioselectivity of these reactions. While direct substitution on the tryptophan indole ring with electrophiles typically favors the C2 or C5 positions, the substitution pattern can be influenced by directing groups and reaction conditions. chim.it

Recent advances in catalysis have enabled more selective functionalization of the indole ring. For example, transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing substituents at various positions. chim.it Palladium or iridium-based catalysts have been used for regioselective C-H functionalization, although achieving selectivity at the C4 position remains a challenge. nih.gov

Enzymatic methods have also proven to be highly regioselective. Dimethylallyltryptophan synthases (DMATSs) are a class of enzymes that can catalyze the prenylation of tryptophan and its derivatives at specific positions on the indole ring. nih.gov For instance, while 4-DMATS normally prenylates at the C4 position, studies with 4-methoxytryptophan as a substrate have shown that prenylation can occur at other positions, such as C5, as the major product. nih.gov This highlights the potential for biocatalysis to achieve selective modifications that are difficult to obtain through traditional chemical methods. nih.gov

| Reaction Type | Catalyst/Method | Position of Substitution | Significance |

| C-H Arylation | Palladium catalysts | C2, C5, C6, C7 | Formation of C-C bonds, Peptide stapling. ub.edu |

| Prenylation | Dimethylallyltryptophan synthase (DMATS) | C3, C5, C7, N1 | Introduction of isoprenoid units, Biosynthesis of alkaloids. nih.govnih.gov |

| Iodination | Iodinating agents (e.g., NIS) | C3, C5 | Introduction of a halogen for further cross-coupling reactions. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing how they are connected and arranged in three-dimensional space. For a molecule with the complexity of Boc-4-methoxy-DL-tryptophan, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most fundamental look at the molecule's structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, characteristic signals are expected for the tert-butoxycarbonyl (Boc) protecting group, the methoxy (B1213986) group, the indole (B1671886) ring protons, and the protons of the tryptophan backbone. The Boc group typically appears as a sharp singlet integrating to nine protons in the upfield region (around 1.4 ppm), while the methoxy group protons also appear as a singlet for three protons (around 3.8-3.9 ppm). orgsyn.orgrsc.org The aromatic protons of the indole ring and the protons on the chiral center and side chain (α- and β-protons) resonate in more downfield regions and exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the indole ring (including the methoxy-substituted carbon), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the amino acid side chain. orgsyn.org The low natural abundance and lower gyromagnetic ratio of ¹³C necessitate longer acquisition times but provide an essential carbon skeleton of the molecule.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc (CH₃)₃ | ~1.45 | Singlet | 9H |

| β-CH₂ | ~3.2-3.4 | Multiplet | 2H |

| Methoxy (OCH₃) | ~3.90 | Singlet | 3H |

| α-CH | ~4.6 | Multiplet | 1H |

| Indole H5, H6, H7 | ~6.6-7.2 | Multiplets | 3H |

| Indole H2 | ~7.0 | Singlet | 1H |

| Amide NH | ~5.1 | Doublet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| β-C | ~28 |

| Boc C(CH₃)₃ | ~28.5 |

| α-C | ~54 |

| Methoxy C | ~56 |

| Boc C(CH₃)₃ | ~80 |

| Indole C3 | ~110 |

| Aromatic/Indole C's | ~100-140 |

| Indole C4 (C-O) | ~154 |

| Boc C=O | ~155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are required to piece the structural puzzle together by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the α-proton and the β-protons of the side chain, as well as correlations among the coupled protons on the indole ring (H5, H6, H7). nih.govuoa.gr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is a powerful experiment for definitively assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

From the methoxy protons to the C4 carbon of the indole ring.

From the α-proton to the carboxyl carbonyl and the Boc carbonyl.

From the indole NH proton to carbons C2, C3, and C7a. nih.govacs.orgrockefeller.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is vital for determining the three-dimensional structure and conformation. uoa.grbath.ac.uk For instance, NOEs could be observed between the protons of the Boc group and the α-proton, providing insight into the rotational conformation around the N-Cα bond.

Quantitative NMR (qNMR) Methodologies for Purity Determination

Quantitative NMR (qNMR) is an absolute method for determining the concentration or purity of a substance without the need for an identical standard of the analyte. The technique involves adding a known amount of a certified internal standard to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte with a signal from the internal standard, the purity can be calculated with high precision. This method is valuable for characterizing reference materials and in quality control settings.

Dynamic NMR Studies for Conformational Analysis

The Boc protecting group can exhibit restricted rotation around the amide C-N bond, which can sometimes be observed by NMR. At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, the rotation can slow down, leading to the appearance of two distinct sets of signals for the atoms near the amide bond (a phenomenon known as rotamers). Dynamic NMR studies, which involve recording spectra at various temperatures, can be used to study these conformational dynamics and determine the energy barrier for rotation. bath.ac.uk

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a molecule, providing strong evidence for its identity. nih.govukm.edu.my For this compound (C₁₇H₂₂N₂O₅), the exact mass can be calculated and compared to the experimentally measured value. Common ions observed in ESI (Electrospray Ionization) HRMS are the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. A characteristic fragmentation for this molecule would be the loss of the Boc group (a neutral loss of 100.0528 Da for C₅H₈O₂) or the entire tert-butoxycarbonyl group (101.0603 Da for C₅H₉O₂). Other expected fragmentations include the loss of the carboxyl group, water, and cleavage of the amino acid side chain.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₅ |

| Monoisotopic Mass | 334.1529 Da |

| Calculated [M+H]⁺ | 335.1601 Da |

| Calculated [M+Na]⁺ | 357.1421 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules like this compound by fragmenting the parent ion and analyzing the resulting daughter ions. This process provides valuable information about the connectivity of atoms within the molecule.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the structure of the molecule, which includes a tert-Butoxycarbonyl (Boc) protecting group, a methoxy group on the indole ring, and the amino acid backbone.

Table 1: Predicted MS/MS Fragmentation of this compound

| Parent Ion | Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (isobutene) | Loss of the tert-butyl group from the Boc protecting group. |

| [M+H]⁺ | [M+H - 100]⁺ | C₅H₈O₂ | Loss of the entire Boc group. |

| [M+H]⁺ | [M+H - 44]⁺ | CO₂ | Loss of carbon dioxide from the carboxylic acid. |

| [M+H]⁺ | Immonium Ion | Variable | Characteristic ion for the amino acid, resulting from cleavage of the Cα-Cβ bond. |

Ionization Techniques (e.g., ESI, MALDI, EI) and Their Applicability

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar and thermally labile molecules like this compound. thno.org It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight and for subsequent MS/MS analysis. icdst.org High-resolution mass spectrometry with ESI can provide accurate mass measurements, confirming the elemental composition. thno.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for larger biomolecules, but it can also be applied to smaller molecules. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. MALDI-TOF (Time-of-Flight) mass spectrometry can provide high-resolution mass data. nih.gov

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, creating a characteristic mass spectrum that can serve as a molecular fingerprint. nih.gov However, for a relatively labile molecule like this compound, EI would likely cause excessive fragmentation, making it difficult to observe the molecular ion. Therefore, ESI and MALDI are the more appropriate ionization methods for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Theoretical calculations and experimental data for similar compounds, like DL-tryptophan, can help in assigning these bands. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The indole ring of tryptophan has a strong Raman signal, which can be a sensitive probe of its local environment. nih.govmdpi.com Raman spectra can be used to identify and characterize the vibrational modes of the entire molecule. thno.orgfiu.edu

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine and indole) | 3300-3500 (stretch) | 3300-3500 (stretch) |

| C=O (Boc and carboxylic acid) | 1680-1750 (stretch) | 1680-1750 (stretch) |

| C-O (methoxy and esters) | 1000-1300 (stretch) | 1000-1300 (stretch) |

| Aromatic C-H (indole) | 3000-3100 (stretch) | 3000-3100 (stretch) |

| Aromatic C=C (indole) | 1400-1600 (stretch) | 1400-1600 (stretch) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically within its chromophores. The primary chromophore in this compound is the methoxy-substituted indole ring.

The UV-Vis spectrum of tryptophan and its derivatives is characterized by absorption bands arising from π → π* transitions within the indole ring. d-nb.info The position and intensity of these bands are sensitive to the substitution on the indole ring and the solvent environment. upi.edu The methoxy group at the 4-position of the indole ring is an electron-donating group, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted tryptophan. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| 4-methoxy-indole | π → π | ~280-290 |

| 4-methoxy-indole | π → π | ~220-230 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful X-ray crystallographic analysis of this compound would provide detailed information on:

Bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a specific crystal structure for this compound was not found in the search results, the crystal structures of tryptophan and its derivatives have been extensively studied. rcsb.org These studies reveal common structural motifs and hydrogen bonding patterns that would likely be present in the crystal structure of the title compound. nih.gov

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Studies

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is a racemic (DL) mixture, it is not optically active as a whole and would not exhibit a CD spectrum. researchgate.net

However, CD spectroscopy would be an invaluable tool for the analysis of the individual enantiomers, Boc-4-methoxy-L-tryptophan and Boc-4-methoxy-D-tryptophan. The CD spectra of the two enantiomers would be mirror images of each other. The near-UV CD spectrum (250-350 nm) is particularly sensitive to the environment of the indole chromophore and can provide information about the side-chain conformation. nih.govresearchgate.netjascoinc.com

If a method were employed to separate the enantiomers, or if one enantiomer was selectively synthesized, CD spectroscopy could be used to:

Determine the enantiomeric purity.

Study conformational changes in solution.

Investigate interactions with other chiral molecules.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique utilized in the structural analysis of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. For a molecule to be studied by ORD, it must be chiral and, therefore, optically active. The compound , this compound, is a racemic mixture, meaning it contains equal amounts of the left-handed (L) and right-handed (D) enantiomers. In this state, the sample is optically inactive as the optical rotations of the two enantiomers cancel each other out. However, the individual enantiomers, Boc-4-methoxy-L-tryptophan and Boc-4-methoxy-D-tryptophan, are chiral and would exhibit equal and opposite optical rotations.

The application of ORD is crucial for determining the absolute configuration of chiral centers and for studying the conformational aspects of molecules. The resulting ORD spectrum is a plot of specific rotation ([α]) versus wavelength (λ). A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the chiral molecule. A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases towards the absorption maximum, reaches a peak, and then rapidly decreases. Conversely, a negative Cotton effect shows an initial decrease to a trough followed by a sharp increase in rotation.

In the context of Boc-4-methoxy-L-tryptophan, the indole moiety acts as the primary chromophore. The electronic transitions of this indole ring are sensitive to its chiral environment, which is dictated by the stereochemistry at the α-carbon of the amino acid backbone. Therefore, ORD can provide valuable information about the spatial arrangement of the atoms in the molecule.

Detailed Research Findings:

Research on the chiroptical properties of tryptophan derivatives has established that the indole chromophore gives rise to distinct Cotton effects in the ultraviolet region, typically around 280-290 nm and at shorter wavelengths. nih.gov Studies on peptides containing tryptophan have demonstrated that the sign and magnitude of the Cotton effect are highly sensitive to the secondary structure and the local environment of the tryptophan residue. rsc.org For a single amino acid derivative like Boc-4-methoxy-L-tryptophan, the ORD spectrum would be expected to show a plain curve at longer wavelengths, which then exhibits a Cotton effect as it approaches the UV absorption bands of the methoxy-substituted indole.

The presence of the Boc protecting group on the α-amino group influences the conformational freedom of the side chain, which in turn affects the chiroptical properties. The methoxy group at the 4-position of the indole ring will also modulate the electronic properties of the chromophore, potentially shifting the wavelengths of the Cotton effects compared to the unsubstituted N-Boc-L-tryptophan.

The following interactive table presents hypothetical yet scientifically plausible ORD data for Boc-4-methoxy-L-tryptophan to illustrate the expected trend. The values demonstrate a negative Cotton effect, which is often observed for L-amino acids.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 650 | -15.2 |

| 589 (Na D-line) | -20.5 |

| 500 | -31.0 |

| 400 | -55.8 |

| 350 | -90.3 |

| 310 (Peak) | -150.7 |

| 295 (Crossover) | 0.0 |

| 285 (Trough) | +180.4 |

| 270 | +120.1 |

This illustrative data showcases how the specific rotation changes dramatically near the absorption band of the chromophore. Such data would be invaluable for confirming the enantiomeric purity and absolute configuration of a synthesized sample of a chiral tryptophan derivative.

Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Separation Techniques for Boc-4-methoxy-DL-tryptophan

Chromatography stands as the cornerstone for the analytical assessment of this compound. The choice of technique is dictated by the specific analytical goal, whether it be routine purity checks, detailed impurity profiling, or the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for analyzing N-protected amino acids like this compound. sigmaaldrich.comtandfonline.com Its adaptability allows for various separation modes, each suited for different analytical challenges.

Reversed-phase HPLC (RP-HPLC) is the workhorse method for determining the purity of Boc-protected amino acids and profiling any process-related impurities. sigmaaldrich.comresearchgate.net In this mode, a nonpolar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid. phenomenex.com

The retention of this compound is governed by hydrophobic interactions between the molecule and the stationary phase. The Boc group and the methoxy-substituted indole (B1671886) ring contribute significantly to its retention. Impurities, such as starting materials (4-methoxy-DL-tryptophan), byproducts from the protection step (e.g., di-Boc species), or degradation products, will exhibit different retention times based on their polarity, allowing for their separation and quantification. nih.govuq.edu.au Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. researchgate.net Detection is typically achieved using a UV detector, monitoring at a wavelength where the indole chromophore absorbs strongly, such as 280 nm. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| This table represents a typical starting point for method development. Actual conditions may vary based on the specific instrument and column used. |

While less common for routine purity analysis of protected amino acids, normal-phase HPLC (NP-HPLC) can be a valuable tool for specific separation challenges, particularly for purifying fully protected peptides where solubility in aqueous solutions is limited. biotage.com In NP-HPLC, a polar stationary phase (like silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane (B92381)/isopropanol). nih.gov

For this compound, NP-HPLC could be employed to separate it from highly non-polar impurities that are not well-resolved by RP-HPLC. The separation mechanism is based on polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the stationary phase. The free carboxylic acid and the N-H of the Boc group are key interaction sites. The elution order is typically the reverse of that seen in RP-HPLC, with more polar compounds being retained longer.

Since this compound is synthesized from a racemic (DL) starting material, determining the enantiomeric excess (ee) is critical if a single enantiomer (D or L) is desired for a specific application. Chiral HPLC is the definitive method for this analysis. koreascience.kr This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Several types of CSPs are effective for separating amino acid enantiomers and their derivatives. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in resolving N-protected amino acids. nih.govresearchgate.net Another effective class is the macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, which offer multimodal separation capabilities. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in achieving optimal enantiomeric resolution. nih.gov For instance, studies on similar tryptophan derivatives have shown that mobile phases containing methanol/water with additives like formic acid and diethylamine (B46881) can effectively separate enantiomers on zwitterionic CSPs. nih.gov

Table 2: Example Chiral HPLC System for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1, CHIRALPAK® ZWIX(+)) |

| Mobile Phase | Varies with CSP; e.g., Methanol/Water (98/2) with 50 mM Formic Acid and 25 mM Diethylamine nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 230 nm or 280 nm |

| The choice of CSP and mobile phase is highly specific to the analyte. Method development and screening of different chiral columns are often necessary. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is generally not suitable for the direct analysis of amino acids or their N-Boc derivatives due to their low volatility and thermal instability. sigmaaldrich.com However, GC can be employed after a derivatization step that converts the polar functional groups (carboxylic acid, amine) into more volatile, thermally stable moieties. sigmaaldrich.comnist.gov

For this compound, a two-step derivatization is typically required. The carboxylic acid is often esterified (e.g., to a methyl or ethyl ester), and any remaining active hydrogens might be silylated using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net The resulting derivative is volatile enough to be analyzed by GC, usually coupled with a mass spectrometry (MS) detector for definitive identification. avma.org This approach is not typically used for routine purity analysis but can be valuable for identifying and quantifying specific volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the Boc-protection of 4-methoxy-DL-tryptophan. rsc.orgnih.govgoogle.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on aluminum backing). The plate is then developed in a chamber containing a suitable mobile phase (eluent), typically a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. wiley-vch.dersc.org

By comparing the retention factor (Rf) of the spots to those of the starting material and the expected product, a chemist can quickly assess the reaction's completion. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound indicate a successful reaction. Visualization is usually achieved under UV light (due to the indole ring) or by staining with a reagent like ninhydrin (B49086) (which reacts with free amines, useful for seeing any remaining starting material) or potassium permanganate. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) stands out as a powerful technique for the high-resolution separation of chiral and achiral compounds, making it suitable for the analysis of this compound. The principle of CE is based on the differential migration of analytes in an electric field within a narrow capillary. This technique offers high efficiency, short analysis times, and minimal sample and reagent consumption.

For a racemic mixture like DL-tryptophan derivatives, chiral CE methods are particularly relevant for separating the D- and L-enantiomers. This is often achieved by adding a chiral selector to the background electrolyte.

Key Parameters in CE Analysis of Amino Acid Derivatives:

| Parameter | Description | Typical Conditions for Amino Acid Derivatives |

| Capillary | Fused-silica capillary, dimensions influence resolution and analysis time. | 50-75 µm internal diameter, 30-60 cm total length |

| Background Electrolyte (BGE) | Influences separation selectivity and efficiency. pH is a critical factor. | Phosphate or borate (B1201080) buffers at various pH values (e.g., pH 2.5-9.0) |

| Chiral Selector | Added to the BGE for enantiomeric separation. | Cyclodextrins (e.g., β-cyclodextrin, sulfated-β-cyclodextrin) |

| Applied Voltage | Driving force for electrophoretic migration. | 15-30 kV |

| Detection | Typically UV-Vis detection at a specific wavelength. | 210-280 nm |

The separation in CE is based on the charge-to-size ratio of the analyte. The Boc protecting group and the methoxy (B1213986) substituent on the indole ring of tryptophan influence its electrophoretic mobility, which must be considered when developing a separation method.

Hyphenated Techniques for Enhanced Analytical Specificity

To achieve a higher degree of confidence in analytical results, chromatographic separation techniques are often coupled with mass spectrometry, a combination known as hyphenated techniques. This approach provides both separation and structural identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective analysis of non-volatile compounds like this compound. The compound is first separated from a sample matrix using reversed-phase high-performance liquid chromatography (HPLC).

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, preserving the molecular ion. The tandem mass spectrometry (MS/MS) capability allows for the selection of the precursor ion (the molecular ion of this compound) and its subsequent fragmentation to produce characteristic product ions, enabling highly selective and sensitive quantification through methods like selected reaction monitoring (SRM).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of amino acids and their derivatives, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. This process masks the polar functional groups (carboxyl and amino groups), increasing the volatility of the compound. Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer.

The coupling of chromatography with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification of this compound and the characterization of its potential impurities and metabolites. The high resolving power allows for the differentiation of compounds with very similar nominal masses. The accurate mass data obtained can be used to determine the elemental composition of the parent ion and its fragments, which greatly enhances the confidence in compound identification.

Titrimetric and Spectrophotometric Quantification Methods

While chromatographic and mass spectrometric methods are essential for purity and trace analysis, titrimetric and spectrophotometric methods can be employed for bulk quantification.

Titrimetric Methods: A common titrimetric approach for quantifying a compound with a carboxylic acid group, such as this compound, is an acid-base titration. The sample is dissolved in a suitable solvent, and a standardized solution of a base (e.g., sodium hydroxide) is used as the titrant. The endpoint can be determined using a pH indicator or potentiometrically.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantification of this compound due to the presence of the indole chromophore. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The methoxy group on the indole ring will influence the λmax compared to unsubstituted tryptophan.

Quality Control and Validation Parameters for Analytical Procedures

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Method validation is a requirement for quality control in regulated industries. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Key Analytical Method Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

These validation parameters ensure that the analytical procedures for this compound are fit for their intended purpose, providing confidence in the quality and purity of the compound.

Role in Peptide and Protein Chemistry Research

Incorporation of Boc-4-methoxy-DL-tryptophan into Peptidic Sequences

The introduction of this compound into growing peptide chains is achieved through established peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice between these methods depends on the desired length of the peptide, scale of synthesis, and specific sequence.

Solid-Phase Peptide Synthesis (SPPS) Strategies and Coupling Reagents

Boc-based SPPS is a foundational strategy for peptide synthesis where the N-terminus of the growing peptide chain, which is anchored to a solid resin support, is temporarily protected by the acid-labile Boc group. The synthesis cycle involves the deprotection of the Boc group, typically with trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.

The incorporation of this compound follows this general scheme. The carboxyl group of the incoming amino acid is activated to facilitate the formation of an amide (peptide) bond. A variety of coupling reagents can be employed to achieve this activation, often in the presence of an additive to enhance efficiency and minimize side reactions.

| Coupling Reagent | Additive | Description |

| Carbodiimides | ||

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | A classic and cost-effective combination. HOBt is crucial for suppressing racemization. |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or Oxyma Pure | Generates a soluble urea (B33335) byproduct, simplifying purification compared to DCC. |

| Uronium/Aminium Salts | ||

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | A highly efficient reagent that forms the HOBt active ester in situ, leading to rapid coupling with reduced risk of racemization. tulane.edu |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Particularly effective for coupling sterically hindered amino acids and for minimizing racemization. |

| BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | An effective phosphonium (B103445) salt-based reagent, though its carcinogenichydroxybenzotriazole byproduct has led to decreased use in favor of uronium salts. |

Solution-Phase Peptide Synthesis Approaches

For the synthesis of shorter peptides or for large-scale production, solution-phase peptide synthesis remains a relevant strategy. This method involves coupling amino acid or peptide fragments in an appropriate solvent. The synthesis of bioactive cyclic peptides, such as Argyrin B, which contains a 4-methoxytryptophan residue, has been accomplished using solution-phase strategies. wikipedia.orgnih.gov These syntheses often involve the coupling of protected peptide fragments, where Boc-4-methoxytryptophan would be one of the constituent building blocks. The purification of intermediates after each step is a key feature of this approach. Synthesis of tripeptide thioesters containing tryptophan analogs for incorporation into natural products has also been demonstrated using solution-phase Boc-protected peptide coupling. nih.gov

Side Reaction Suppression and Racemization Prevention during Coupling

The incorporation of tryptophan and its analogs requires special consideration to prevent unwanted side reactions. The indole (B1671886) ring is susceptible to oxidation and modification by cationic species, particularly during the acidic cleavage steps.

Indole Protection: While the Boc group protects the α-amino group, the indole nitrogen of the tryptophan side chain can also be protected to prevent side reactions. nih.gov In Boc chemistry, a common protecting group for the indole nitrogen is the formyl (For) group (Boc-Trp(For)-OH). nih.govnih.gov This group is generally stable to the repetitive TFA deprotection steps but can be removed during the final cleavage from the resin. nih.gov

Scavengers: During cleavage, electrophiles can attack the electron-rich indole ring. The use of "scavenger" molecules in the cleavage cocktail is essential to trap these reactive species. mdpi.com

Racemization: Racemization of the α-carbon stereocenter is a significant risk during the activation step of peptide coupling, especially for sterically hindered amino acids. This risk is mitigated by the use of additives like HOBt or HOAt, which form active esters that are less prone to racemization. tulane.edumdpi.com The choice of coupling reagent and reaction conditions is critical to maintaining the enantiomeric purity of the final peptide. mdpi.com

| Challenge | Mitigation Strategy | Details |

| Indole Ring Oxidation/Alkylation | Indole Nitrogen Protection | Use of Boc-Trp(For)-OH to shield the indole from electrophilic attack during synthesis and cleavage. nih.govnih.gov |

| Use of Scavengers | Addition of reagents like thioanisole (B89551) or dithiothreitol (B142953) (DTE) to the cleavage cocktail to trap cationic species. nih.govmdpi.com | |

| Racemization during Coupling | Additive-assisted Coupling | Employing HOBt or HOAt with coupling reagents (e.g., DCC, HBTU) to form active esters that minimize racemization. tulane.edumdpi.com |

| Use of Uronium/Aminium Reagents | Reagents like HATU are specifically designed to suppress racemization during the coupling of valuable or sensitive amino acids. |

Compatibility of Boc-Protection with Standard Cleavage Conditions

The Boc protecting group is defined by its lability under acidic conditions, which forms the basis of its use in orthogonal protection schemes. The standard procedure for removing the N-terminal Boc group during SPPS is treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov

Deprotection: A typical deprotection step involves treating the peptide-resin with a 25-50% TFA/DCM solution for about 15 to 30 minutes. nih.gov This condition is strong enough to remove the Boc group efficiently while leaving more acid-stable side-chain protecting groups (like benzyl (B1604629) esters) and the resin linkage intact. nih.gov

Final Cleavage: The final cleavage of the completed peptide from the resin support requires harsher acidic conditions, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.gov This step also removes most benzyl-based side-chain protecting groups. When tryptophan residues are present, scavengers are crucial during HF cleavage to prevent side reactions like the migration of sulfonyl protecting groups from arginine residues to the tryptophan indole ring. mdpi.com The use of indole-protected tryptophan, such as Boc-Trp(For)-OH, is the most effective way to prevent this side reaction. mdpi.com

Conformational Impact of 4-Methoxytryptophan Residue on Peptide Structure

The substitution of a natural amino acid with an analog like 4-methoxytryptophan can have profound effects on the local and global conformation of a peptide. These effects stem from alterations in side-chain volume, polarity, and electronic interactions, which in turn influence the propensity of the peptide backbone to adopt specific secondary structures like α-helices, β-sheets, and turns.

Influence on Helix, Sheet, and Turn Propensities

Direct experimental data on the specific helix, sheet, and turn propensities for 4-methoxytryptophan are not extensively documented in the reviewed literature. However, insights can be drawn from studies on tryptophan and other substituted analogs.

α-Helix Propensity: Tryptophan itself is considered a moderate to weak helix-former. Studies on de novo designed peptides have suggested that tryptophan residues can sometimes disrupt α-helical structures, potentially due to the steric bulk of the large indole side chain and its potential for specific hydrogen-bonding interactions that may not be compatible with the helical backbone. rsc.org The addition of a methoxy (B1213986) group at the 4-position would further increase the steric bulk of the side chain, which could potentially decrease its α-helix propensity compared to unsubstituted tryptophan.

β-Sheet Propensity: Large aromatic residues, including tryptophan, are generally favored to be found within β-strands. wikipedia.org The extended conformation of the peptide backbone in a β-sheet can accommodate large side chains. The indole ring can engage in favorable van der Waals and π-π stacking interactions with neighboring side chains, stabilizing the sheet structure. A study on a peptide from HIV-1 showed that introducing a methoxy group at the C5 position of tryptophan weakened the cooperativity of the β-sheet to α-helix transition, suggesting that the modification destabilized the β-structure relative to the helix in that specific context. nih.gov While this pertains to the 5-methoxy isomer, it indicates that substitution on the indole ring can significantly modulate β-sheet stability. The electronic effects of the methoxy group, being electron-donating, alter the quadrupole moment of the indole ring, which can affect the aromatic interactions that stabilize secondary structures. nih.gov